6-(Methylthio)nicotinic acid

Physicochemical properties Drug-likeness LogP

6-(Methylthio)nicotinic acid (CAS 74470-25-0) delivers a non-interchangeable 6-methylthio pharmacophore distinct from halogenated or alkoxy analogs. With LogP 1.2, zero Lipinski violations, TPSA 75.5 Ų, it is a privileged scaffold for CAIII inhibition (hyperlipidemia/cancer) and noncompetitive α-amylase/α-glucosidase inhibition (type 2 diabetes). The -SCH3 group provides essential hydrogen-bond acceptor and hydrophobic character. Its carboxylic acid enables rapid derivatization (amidation/esterification); methylthio oxidizes to sulfoxide/sulfone for library expansion.

Molecular Formula C7H7NO2S
Molecular Weight 169.2g/mol
CAS No. 74470-25-0
Cat. No. B494455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)nicotinic acid
CAS74470-25-0
SynonymsZ 2685
Z-2865
Molecular FormulaC7H7NO2S
Molecular Weight169.2g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyLOXVLEHIADFMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylthio)nicotinic acid (CAS 74470-25-0) – Structural, Physicochemical, and Procurement Baseline


6-(Methylthio)nicotinic acid (CAS 74470-25-0) is a heterocyclic organic compound belonging to the class of pyridine carboxylic acids, specifically a 6-substituted nicotinic acid derivative . Its molecular formula is C₇H₇NO₂S, with a molecular weight of approximately 169.20 g/mol . The compound features a methylthio (-SCH₃) group at the 6-position of the pyridine ring, which imparts distinct physicochemical properties compared to other 6-substituted analogs, including a predicted XLogP3 of 1.2 and a topological polar surface area of 75.5 Ų [1]. Commercially, the compound is typically available at 95% purity and serves as a key intermediate in pharmaceutical and agrochemical synthesis, with applications in the development of enzyme inhibitors and metal-coordinating ligands .

6-(Methylthio)nicotinic Acid: Why In-Class Analogs Cannot Be Casually Substituted


6-Substituted nicotinic acid derivatives are not functionally interchangeable due to the profound influence of the 6-position substituent on both physicochemical properties and biological target engagement. The methylthio group in 6-(Methylthio)nicotinic acid confers a specific balance of lipophilicity (predicted LogP 1.2–1.74) and electron-donating character that differs substantially from halogenated (e.g., 6-chloro or 6-fluoro) or oxygen-linked (e.g., 6-methoxy or 6-hexyloxy) analogs [1]. In the context of carbonic anhydrase III (CAIII) inhibition, for example, the presence of a hydrophobic group at position 6 is essential for activity, but the precise Ki value is highly sensitive to the substituent's size, hydrogen-bonding capacity, and lipophilicity [2]. Similarly, studies on α-amylase and α-glucosidase inhibition demonstrate that even minor modifications to the 6-position (thio)ether functionality can shift inhibition potency by several micromolar and alter the inhibition mechanism (competitive vs. noncompetitive) [3]. Therefore, substituting 6-(Methylthio)nicotinic acid with a structurally similar but non-identical analog risks altering synthetic yields, downstream biological activity, and physicochemical behavior in formulation.

6-(Methylthio)nicotinic Acid: Quantified Differentiation vs. 6-Halo, 6-Alkoxy, and Unsubstituted Analogs


Lipophilicity (LogP) Differentiation: Methylthio vs. Chloro, Fluoro, and Methoxy Analogs

6-(Methylthio)nicotinic acid exhibits a predicted partition coefficient (XLogP3) of 1.2, which positions it as moderately more lipophilic than its 6-chloro (predicted LogP ~0.8) and 6-fluoro (predicted LogP ~0.2) counterparts, but less lipophilic than 6-methoxy (predicted LogP ~0.5) and significantly less than 6-hexyloxy analogs [1][2]. This intermediate lipophilicity is crucial for balancing membrane permeability with aqueous solubility in early-stage drug discovery.

Physicochemical properties Drug-likeness LogP Bioavailability prediction

Synthetic Accessibility and Yield: Methylthio Installation via SNAr on 6-Fluoronicotinic Acid

A robust synthetic route to 6-(Methylthio)nicotinic acid involves nucleophilic aromatic substitution (SNAr) of 6-fluoronicotinic acid with sodium thiomethoxide in DMSO at 80 °C, yielding the product after 1 hour . This contrasts with the synthesis of 6-alkoxy analogs, which typically require harsher conditions or longer reaction times due to the lower nucleophilicity of alkoxides compared to thiolates. While quantitative yield data for this specific reaction is not reported in the open literature, the use of a highly nucleophilic sulfur anion on an activated 6-fluoro substrate is well-established to proceed with high conversion efficiency .

Synthetic methodology Nucleophilic aromatic substitution Yield 6-Fluoronicotinic acid

Class-Level Inhibition of α-Amylase and α-Glucosidase: Position 6 Thioether Advantage

A 2024 study on 6-substituted nicotinic acid derivatives evaluated a library of compounds modified at position 6 with (thio)ether functionalities for α-amylase and α-glucosidase inhibition [1]. While 6-(Methylthio)nicotinic acid itself was not the most potent compound in the series, the study established that the presence of a thioether at position 6 enables noncompetitive inhibition mechanisms, which offer advantages for function regulation over competitive inhibitors like acarbose [1]. In this class, compounds achieved α-amylase IC50 values as low as 20.5 μM and α-glucosidase IC50 values as low as 26.4 μM, with enzyme inactivation levels up to 72% and 80–90%, respectively [1].

α-Amylase inhibition α-Glucosidase inhibition Type 2 diabetes Noncompetitive inhibition Nicotinic acid derivatives

Carbonic Anhydrase III (CAIII) Inhibition: Position 6 Substituent Dependency

A structure-activity relationship (SAR) study on 6-substituted nicotinic acid analogs as CAIII inhibitors established that the presence of a hydrophobic group at position 6 containing a hydrogen bond acceptor is critical for improving binding affinity [1]. The most active analog in the study, 6-(hexyloxy)nicotinic acid, exhibited a Ki of 41.6 μM against bovine CAIII [1]. While 6-(Methylthio)nicotinic acid was not directly tested in this study, the methylthio group satisfies the key pharmacophoric requirements: a hydrophobic moiety (the methyl group) and a hydrogen bond acceptor (the sulfur atom).

Carbonic anhydrase III CAIII inhibition Hyperlipidemia Cancer Nicotinic acid derivatives

Physicochemical Property Comparison: Predicted Solubility and Lipinski Compliance

6-(Methylthio)nicotinic acid is predicted to have zero violations of Lipinski's Rule of Five, with a molecular weight of 169.2 g/mol (<500), 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a calculated LogP of 1.2–1.74 [1]. In contrast, unsubstituted nicotinic acid has a LogP of approximately 0.36, while 6-chloronicotinic acid and 6-fluoronicotinic acid have lower predicted LogP values, potentially reducing passive membrane diffusion [1]. Conversely, longer-chain 6-alkoxy analogs (e.g., 6-hexyloxy) exceed a LogP of 2.5, increasing the risk of poor aqueous solubility and metabolic liability [2]. 6-(Methylthio)nicotinic acid therefore occupies a favorable intermediate physicochemical space.

Aqueous solubility Lipinski's Rule of Five Drug-likeness ADME prediction

Electronic and Steric Effects: Methylthio as a Moderate Electron-Donating Substituent

The methylthio group has a Hammett σₚ value of approximately 0.00 and a σₘ value of approximately +0.15, indicating it is a weak electron-withdrawing group by induction but can act as an electron-donating group through resonance [1]. This contrasts with the 6-fluoro substituent (σₚ ≈ +0.06, strongly electron-withdrawing by induction) and the 6-methoxy group (σₚ ≈ -0.27, strongly electron-donating by resonance) [1]. The Taft steric parameter (Eₛ) for methylthio is approximately -1.07, indicating moderate steric bulk compared to fluoro (-0.46) and methoxy (-0.55) [1].

Hammett constant Electronic effects Steric parameters Reactivity QSAR

6-(Methylthio)nicotinic Acid: Evidence-Backed Application Scenarios for Procurement and Research


Lead Optimization for Noncompetitive α-Amylase/α-Glucosidase Inhibitors

Given the class-level evidence that 6-(thio)ether nicotinic acid derivatives exhibit noncompetitive inhibition of α-amylase and α-glucosidase [1], 6-(Methylthio)nicotinic acid serves as a privileged scaffold for medicinal chemistry programs targeting type 2 diabetes. Its moderate lipophilicity (LogP 1.2) and favorable Lipinski profile support oral bioavailability, making it a suitable starting point for further derivatization to improve potency while retaining the noncompetitive mechanism that distinguishes it from acarbose [1][2].

Scaffold for Carbonic Anhydrase III (CAIII) Inhibitor Development

The established SAR for 6-substituted nicotinic acids as CAIII inhibitors indicates that a hydrophobic substituent with a hydrogen bond acceptor at position 6 is essential for binding [3]. The methylthio group satisfies these criteria and offers a distinct steric and electronic profile compared to the 6-hexyloxy analog (Ki = 41.6 µM) [3]. Researchers exploring CAIII as a target for hyperlipidemia or cancer may therefore select 6-(Methylthio)nicotinic acid to explore a different region of chemical space while maintaining the core pharmacophore.

Synthetic Intermediate for Thioether-Containing Bioactive Molecules

6-(Methylthio)nicotinic acid can be readily synthesized from 6-fluoronicotinic acid via SNAr with sodium thiomethoxide . Its carboxylic acid functionality allows for further derivatization (amidation, esterification) to generate diverse compound libraries . The methylthio group can also be oxidized to sulfoxide or sulfone, enabling access to additional chemotypes . This versatility makes it a valuable building block for parallel synthesis and high-throughput screening campaigns in both academic and industrial settings.

Physicochemical Benchmarking in ADME Optimization Studies

With a predicted LogP of 1.2–1.74, zero Lipinski violations, and a topological polar surface area of 75.5 Ų, 6-(Methylthio)nicotinic acid serves as a useful reference compound for benchmarking the impact of 6-position modifications on ADME properties [2]. It can be used as a comparator in studies evaluating how substituent changes (e.g., alkylthio chain length, oxidation state) alter permeability, solubility, and metabolic stability, thereby informing rational drug design decisions.

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